molecular formula C9H11N3O B14330378 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- CAS No. 101564-87-8

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)-

Cat. No.: B14330378
CAS No.: 101564-87-8
M. Wt: 177.20 g/mol
InChI Key: MNGKOZSALDUQBL-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- is a heterocyclic organic compound that features a five-membered ring structure containing nitrogen and oxygen atoms. This compound is a derivative of imidazolidinone, which is known for its applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized imidazolidinone derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted imidazolidinone derivatives with various functional groups.

Scientific Research Applications

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

101564-87-8

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C9H11N3O/c1-7-3-2-4-10-8(7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13)

InChI Key

MNGKOZSALDUQBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2CCNC2=O

Origin of Product

United States

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